molecular formula C14H15BrN2O2 B581669 5-(N-BOC-Amino)-8-bromoquinoline CAS No. 1365272-14-5

5-(N-BOC-Amino)-8-bromoquinoline

Cat. No. B581669
M. Wt: 323.19
InChI Key: BEJYTIZMSSGRBZ-UHFFFAOYSA-N
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Description

N-BOC-Amino compounds are a class of organic compounds that contain an amino group protected by a tert-butyl carbamate (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and other amine-containing compounds .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

Boc-protected amines are generally stable under a wide range of conditions . They are resistant to most nucleophiles and bases, but can be cleaved under acidic conditions .

Scientific Research Applications

Synthesis of Quinoline Derivatives

5-(N-BOC-Amino)-8-bromoquinoline serves as a pivotal intermediate in the chemoselective synthesis of quinoline derivatives. For instance, the preparation of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline through a multi-step process highlights its role in generating compounds with significant antimicrobial activities. These sulfonate derivatives, particularly 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, have demonstrated potent antibacterial and antifungal activities against tested pathogens, underscoring the compound's importance in medicinal chemistry and drug development (P. Krishna, 2018).

Catalytic Applications

The compound also finds application in palladium-catalyzed microwave-assisted amination reactions. Research indicates that 1-aminonaphthalenes and 5- and 8-aminoquinolines can be efficiently synthesized from respective aryl bromides under microwave conditions, with improved yields over standard conditions. This methodological advancement facilitates the synthesis of desired products from 5-bromo-8-cyanoquinoline, showcasing the compound's utility in enhancing synthetic efficiencies and yields in organic chemistry (Tammy C. Wang et al., 2003).

Anticancer Potential

The interaction of 5-amino-8-hydroxyquinoline derivatives with bovine serum albumin (BSA) as potential anticancer agents has been extensively studied. These derivatives, including modifications on the 8-hydroxyquinoline scaffold, exhibit promising proteasome inhibitory activity, suggesting their potential to synergize with other treatments for combating cancers. The binding affinities and drug-likeness properties of these compounds indicate good bioavailability in plasma, making them significant for pharmacokinetic and pharmacodynamic studies in cancer research (Waralee Ruankham et al., 2021).

Material Science Applications

In the realm of materials science, 5-(N-BOC-Amino)-8-bromoquinoline and its derivatives have been investigated for their anticorrosion properties. For example, derivatives such as 5-aminomethyl-8-hydroxyquinoline (AMHQ), among others, were tested for their efficacy in inhibiting corrosion of carbon steel in hydrochloric acid solution. These studies not only highlight the compound's relevance in corrosion protection but also illustrate the potential for developing new materials with enhanced durability and longevity (M. Faydy et al., 2017).

Future Directions

The use of Boc-protected amines in the synthesis of peptides and other amine-containing compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring new applications for these compounds .

properties

IUPAC Name

tert-butyl N-(8-bromoquinolin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)12-9(11)5-4-8-16-12/h4-8H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJYTIZMSSGRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742876
Record name tert-Butyl (8-bromoquinolin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-BOC-Amino)-8-bromoquinoline

CAS RN

1365272-14-5
Record name Carbamic acid, N-(8-bromo-5-quinolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (8-bromoquinolin-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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